molecular formula C10H12N2O4 B099011 Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]- CAS No. 15324-70-6

Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-

Cat. No. B099011
CAS RN: 15324-70-6
M. Wt: 224.21 g/mol
InChI Key: AHRHSJUJPNITLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is a derivative of urea and is commonly referred to as HMPA. HMPA has a unique chemical structure that makes it an important compound for use in various scientific research applications. In

Mechanism Of Action

The mechanism of action of HMPA is not fully understood. However, it is believed that HMPA acts as a hydrogen bond acceptor, forming hydrogen bonds with other molecules. This interaction can enhance the reactivity of certain compounds and stabilize enzymes and proteins.

Biochemical And Physiological Effects

HMPA has been shown to have minimal biochemical and physiological effects. It is considered to be a safe compound for use in scientific research. However, it should be noted that HMPA can act as a skin irritant and should be handled with care.

Advantages And Limitations For Lab Experiments

One of the main advantages of HMPA is its ability to enhance the reactivity of certain compounds, making it an important solvent for synthetic chemistry. Additionally, HMPA can stabilize enzymes and proteins, making it an important compound for biochemical research. However, one limitation of HMPA is its high cost. It is also not suitable for use in certain reactions, including those involving strong acids and bases.

Future Directions

There are several future directions for research involving HMPA. One area of interest is the use of HMPA as a coupling agent for peptide synthesis. Additionally, there is potential for HMPA to be used in the development of new drugs and therapies. Further research is also needed to fully understand the mechanism of action of HMPA and its potential applications in various scientific fields.
Conclusion:
In conclusion, HMPA is a unique compound that has various applications in scientific research. Its ability to enhance the reactivity of certain compounds and stabilize enzymes and proteins makes it an important solvent for synthetic chemistry and biochemical research. Further research is needed to fully understand the potential applications of HMPA in various scientific fields.

Synthesis Methods

The synthesis of HMPA involves a reaction between 4-hydroxy-3-methoxyphenylacetic acid and urea. The reaction is carried out in the presence of a catalyst and a solvent. The product is then purified using various techniques, including recrystallization and chromatography. The yield of the reaction is typically high, and the purity of the product can be easily achieved.

Scientific Research Applications

HMPA has various applications in scientific research. It is commonly used as a solvent for various reactions, including nucleophilic substitution reactions and organometallic reactions. HMPA has been shown to enhance the reactivity of certain compounds, making it an important solvent for synthetic chemistry. Additionally, HMPA has been used as a coupling agent for peptide synthesis and as a stabilizer for enzymes and proteins.

properties

CAS RN

15324-70-6

Product Name

Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-carbamoyl-2-(4-hydroxy-3-methoxyphenyl)acetamide

InChI

InChI=1S/C10H12N2O4/c1-16-8-4-6(2-3-7(8)13)5-9(14)12-10(11)15/h2-4,13H,5H2,1H3,(H3,11,12,14,15)

InChI Key

AHRHSJUJPNITLD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC(=O)NC(=O)N)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)NC(=O)N)O

Origin of Product

United States

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